(-)-Epicatechin-13C3
Description
Properties
Molecular Formula |
C₁₂¹³C₃H₁₄O₆ |
|---|---|
Molecular Weight |
293.25 |
Synonyms |
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol-13C3; epi-Catechin-13C3; epi-Catechol-13C3; l-Acacatechin-13C3; l-Epicatechin-13C3; l-Epicatechol-13C3 |
Origin of Product |
United States |
Scientific Research Applications
1.1 Antioxidant and Anti-inflammatory Properties
(-)-Epicatechin has demonstrated significant antioxidant and anti-inflammatory effects. It inhibits cyclooxygenase-1 (COX-1) with an IC50 of 3.2 μM, which is pivotal in reducing inflammation . Additionally, it blocks the nuclear localization of the p65 subunit of NF-κB, thereby inhibiting the expression of inducible nitric oxide synthase (iNOS) in response to interleukin-1β .
1.2 Mitochondrial Biogenesis
Research indicates that (-)-epicatechin enhances mitochondrial biogenesis and improves muscle structure in patients with heart failure and type 2 diabetes. A study reported that supplementation with (-)-epicatechin-rich cocoa led to significant improvements in markers associated with skeletal muscle regeneration and mitochondrial function after eight weeks . In mouse models of muscular dystrophy, treatment with (-)-epicatechin resulted in enhanced muscle function and reduced fibrosis .
Metabolic Effects
2.1 Impact on Metabolic Disorders
(-)-Epicatechin has been studied for its potential to ameliorate metabolic disorders. It has shown promise in reducing trimethylamine N-oxide (TMAO) production, a compound associated with atherosclerosis, by modulating gut microbiota activity . This suggests that (-)-epicatechin may play a role in cardiovascular health through its effects on metabolism.
2.2 Absorption and Bioavailability
The absorption rate of (-)-epicatechin is notably high, with studies indicating that approximately 82% of ingested (-)-epicatechin is absorbed in humans . However, its bioavailability is relatively low compared to other antioxidants like vitamins C and E, necessitating further research into its metabolites and their biological effects .
Applications in Clinical Research
3.1 Muscle Health and Sarcopenia
(-)-Epicatechin has been investigated as a potential treatment for sarcopenia, a condition characterized by age-related muscle loss. In clinical trials, it was found to enhance muscle strength and increase levels of growth factors such as follistatin while decreasing myostatin levels . This highlights its therapeutic potential in counteracting muscle degeneration associated with aging.
3.2 Cardiovascular Health
The flavanol's ability to improve endothelial function and reduce blood pressure has been documented in various studies. Its consumption is linked to enhanced vascular health due to improved nitric oxide availability, which is crucial for maintaining vascular tone .
Case Studies
Comparison with Similar Compounds
Critical Insights
- Isotopic Position Matters: The location of ¹³C labels (e.g., in the flavanol A-ring vs. B-ring) significantly affects metabolic tracing accuracy. (-)-Epicatechin-¹³C₃ labels are typically placed at positions 3, 4, and 5 to monitor ring-opening reactions .
- Analytical Rigor : Discrepancies in isotopic enrichment levels (e.g., 95% vs. 98% purity) necessitate standardized protocols, as highlighted in Triphosgene-¹³C₃ studies .
- Cost vs. Utility : (-)-Epicatechin-¹³C₃ is more expensive than unlabeled analogs but indispensable for quantitative flux analysis in complex biological systems .
Preparation Methods
Chemical Synthesis Approaches
The chemical synthesis of (-)-Epicatechin-13C3 involves the strategic incorporation of carbon-13 isotopes into the epicatechin backbone. This process typically begins with carbon-13 labeled glucose (C6H11O6-13C3), which serves as the primary precursor for flavonoid biosynthesis. The synthesis pathway follows a series of enzymatic and non-enzymatic steps:
-
Precursor Activation : Labeled glucose undergoes glycolysis to produce shikimic acid, a key intermediate in the phenylpropanoid pathway.
-
Phenylpropanoid Pathway : Shikimic acid is converted into cinnamic acid derivatives, which are subsequently hydroxylated and cyclized to form the flavan-3-ol skeleton.
-
Stereoselective Epimerization : The final step involves the stereospecific epimerization of catechin to its (-)-epicatechin form, ensuring the correct configuration at the C2 and C3 positions.
A critical challenge in this method is maintaining isotopic integrity during multi-step reactions. Side reactions or isotopic dilution can reduce the purity of the labeled product. To mitigate this, synthetic routes often employ protected intermediates and catalysts such as palladium on carbon (Pd/C) for selective hydrogenation.
Table 1: Key Reagents and Conditions in Chemical Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Glucose activation | Hexokinase, ATP | Phosphorylation for glycolysis |
| Shikimic acid synthesis | Escherichia coli enzymes | Biosynthetic pathway modulation |
| Epimerization | L-Ascorbic acid, pH 8.5 buffer | Stereochemical control |
Biotechnological Production Methods
Biotechnological approaches leverage microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, engineered to express flavonoid biosynthetic genes. These systems offer scalability and reduced reliance on petrochemical precursors.
-
Pathway Engineering : Genes encoding phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3-hydroxylase (F3H) are introduced into microbial hosts.
-
Isotopic Labeling : Carbon-13 labeled glucose is fed to cultures, enabling de novo synthesis of (-)-epicatechin with isotopic enrichment at specific positions.
-
Fermentation Optimization : Parameters such as pH, temperature, and oxygen availability are tuned to maximize yield. For example, microaerobic conditions enhance the activity of dioxygenases involved in flavonoid hydroxylation.
Table 2: Comparison of Host Systems for Biotechnological Production
| Host Organism | Yield (mg/L) | Advantages | Limitations |
|---|---|---|---|
| Escherichia coli | 120–150 | Rapid growth, well-characterized | Toxicity of phenolic compounds |
| Saccharomyces cerevisiae | 80–100 | Eukaryotic post-translational modifications | Lower volumetric productivity |
Metabolic Engineering and Pathway Optimization
Recent advances in metabolic engineering focus on enhancing flux through the flavonoid pathway. For instance, CRISPR-Cas9-mediated knockout of competing pathways (e.g., fatty acid synthesis) in E. coli increases precursor availability for (-)-epicatechin production. Additionally, dynamic regulation systems, such as quorum-sensing circuits, fine-tune enzyme expression to avoid metabolic bottlenecks.
A notable innovation involves the use of plant-derived transcription factors (e.g., MYB75) in microbial hosts to upregulate flavonoid biosynthetic genes. Co-culture systems, where one strain produces precursors and another performs hydroxylation, have also improved titers by 40% compared to monocultures.
Analytical Techniques for Quality Assessment
Quality control of this compound requires robust analytical methods to verify isotopic enrichment and chemical purity. The National Institute of Standards and Technology (NIST) employs liquid chromatography coupled with mass spectrometry (LC/MS) and ultraviolet detection (LC/UV) for certification .
-
Isotopic Purity : High-resolution mass spectrometry (HRMS) confirms the incorporation of three carbon-13 atoms, with a mass shift of +3 Da compared to unlabeled epicatechin.
-
Chemical Purity : LC/UV chromatograms at 280 nm resolve (-)-epicatechin from co-eluting impurities, such as procyanidins or gallic acid derivatives .
-
Stability Testing : Accelerated degradation studies under varying pH and temperature conditions assess shelf life. For example, storage at -20°C in nitrogen-flushed bags preserves >95% potency over 24 months .
Table 3: Analytical Parameters for this compound
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Isotopic enrichment | HRMS (m/z 293.27) | ≥98% 13C3 incorporation |
| Chemical purity | LC/UV (210 nm, 280 nm) | ≥99.5% (area normalization) |
| Residual solvents | Gas chromatography | <0.1% (v/v) ethanol |
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing (-)-Epicatechin-13C3?
Synthesis of this compound requires precise isotopic labeling at the 13C3 position using precursors like sodium [13C]-acetate or [13C]-glycine. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic enrichment and structural integrity, complemented by high-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic purity (≥98%) . Researchers should report synthesis yields, solvent systems, and purification steps to ensure reproducibility .
Q. How should researchers design experiments to track this compound in metabolic studies?
Experimental design must include:
- Dose calibration : Use pharmacokinetic models to determine optimal tracer doses that avoid isotopic dilution effects.
- Sampling protocols : Collect biological matrices (e.g., plasma, urine) at timepoints aligned with the compound’s half-life (e.g., 4–6 hours for epicatechin).
- Control groups : Include unlabeled (-)-Epicatechin to distinguish endogenous vs. exogenous metabolite signals .
- Analytical validation : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically resolved transitions (e.g., m/z 290 → 137 for 13C3-labeled species) .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Key parameters:
- Chromatographic separation : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve epicatechin isomers.
- Calibration curves : Prepare using matrix-matched standards to account for ion suppression/enhancement.
- Limit of quantification (LOQ) : Report LOQ ≤ 1 ng/mL with inter-day precision (CV < 15%) .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data for this compound across studies?
Discrepancies often arise from variability in absorption kinetics or metabolite interconversion. Mitigation strategies:
- Meta-analysis : Apply PRISMA guidelines to systematically compare datasets, focusing on variables like dosing regimens and subject demographics .
- Mechanistic modeling : Use compartmental models to simulate absorption/distribution pathways and identify confounding factors (e.g., gut microbiota metabolism) .
- Cross-lab validation : Replicate studies using harmonized protocols (e.g., standardized LC-MS parameters) to isolate methodological biases .
Q. What are the challenges in using this compound for isotope dilution mass spectrometry (IDMS) in complex matrices?
Key challenges include:
- Matrix effects : Co-eluting compounds (e.g., polyphenols) may suppress ionization. Mitigate via solid-phase extraction (SPE) with polymeric sorbents.
- Isotopic interference : Natural abundance 13C in unlabeled epicatechin (~1.1%) requires correction using isotopic pattern deconvolution algorithms.
- Long-term stability : Validate storage conditions (e.g., -80°C with antioxidants) to prevent degradation .
Q. How can researchers integrate this compound into cross-disciplinary studies (e.g., metabolomics and epigenetics)?
- Multi-omics workflows : Pair tracer studies with untargeted metabolomics to identify downstream metabolites (e.g., γ-valerolactones) and correlate with epigenetic markers (e.g., DNA methylation at CpG sites).
- Data integration : Use bioinformatics tools (e.g., MetaboAnalyst, KEGG pathways) to map isotopic flux to biological networks .
- Ethical rigor : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify translational applications .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing 13C enrichment data from this compound studies?
Q. How should researchers formulate hypotheses when investigating this compound’s antioxidant mechanisms?
Use the PICOC framework:
- Population : In vitro models (e.g., endothelial cells under oxidative stress).
- Intervention : this compound at physiologically relevant doses (1–10 μM).
- Comparison : Unlabeled epicatechin or N-acetylcysteine.
- Outcomes : ROS scavenging (measured via DCFH-DA assay) and Nrf2 pathway activation.
- Context : Relevance to cardiovascular disease models .
Data Reporting Standards
Q. What metadata should accompany this compound studies to ensure reproducibility?
Q. How can researchers avoid common pitfalls in interpreting this compound tracer data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
